molecular formula C14H14F3NO4S B2568989 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1017632-10-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2568989
CAS No.: 1017632-10-8
M. Wt: 349.32
InChI Key: PQBQEIONQTTZER-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F3N2O4S
  • Molecular Weight : 396.35 g/mol

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the thiophene ring and the trifluoroacetamide group suggests potential inhibition of enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For example:

  • Case Study : A study demonstrated that a related thiophene compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µM . This suggests that this compound may have comparable efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for understanding the safety profile of new compounds:

  • Findings : A related compound showed selective cytotoxicity against cancer cell lines with an IC50 ranging from 15 to 30 µM . This indicates potential for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers:

  • Study Results : In vivo studies demonstrated a reduction in TNF-alpha levels in models treated with related thiophene derivatives .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Reference
AntimicrobialThiophene derivative25
CytotoxicityRelated compound15 - 30
Anti-inflammatoryThiophene derivativeNot specified

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-2-22-12-6-4-3-5-11(12)18(13(19)14(15,16)17)10-7-8-23(20,21)9-10/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBQEIONQTTZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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